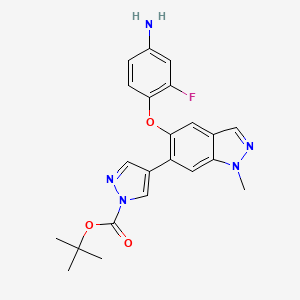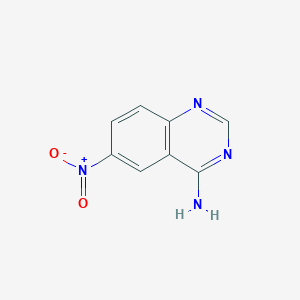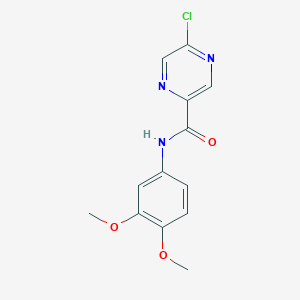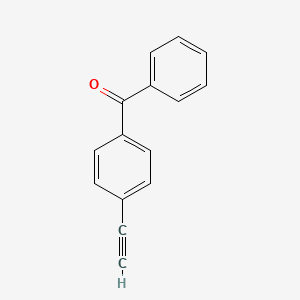
(4-ethynylphenyl)phenyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethynylphenyl)phenyl-methanone is an organic compound with the molecular formula C15H10O It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a phenyl-methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethynylphenyl)phenyl-methanone typically involves the reaction of 4-ethynylbenzoyl chloride with benzene in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 4-ethynylbenzoyl chloride: This is achieved by reacting 4-ethynylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of this compound: The 4-ethynylbenzoyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Ethynylphenyl)phenyl-methanone undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzoic acid or 4-ethynylbenzophenone.
Reduction: Formation of (4-ethynylphenyl)phenyl-methanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(4-Ethynylphenyl)phenyl-methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-ethynylphenyl)phenyl-methanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar structure but lacks the ethynyl group.
4-Ethynylbenzophenone: Similar structure with an ethynyl group attached to the benzophenone moiety.
4-Phenylbenzophenone: Similar structure but with a phenyl group instead of an ethynyl group.
Uniqueness
(4-Ethynylphenyl)phenyl-methanone is unique due to the presence of both an ethynyl group and a phenyl-methanone moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
119754-17-5 |
|---|---|
Molecular Formula |
C15H10O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4-ethynylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H10O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h1,3-11H |
InChI Key |
GMJRQKHAIVLPIR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

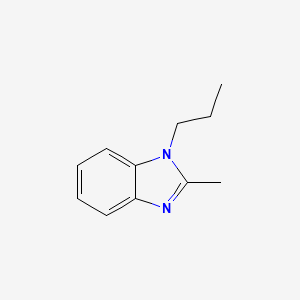
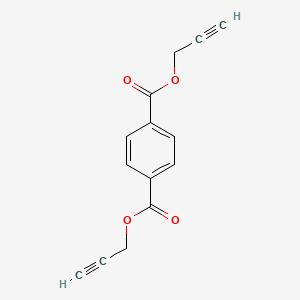

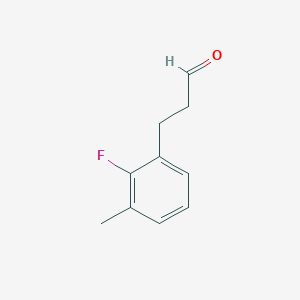
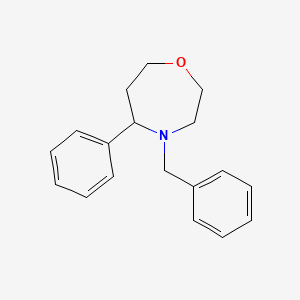
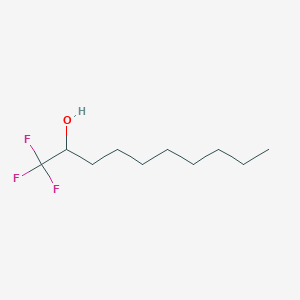
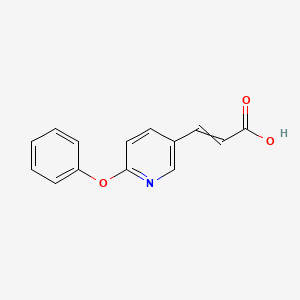
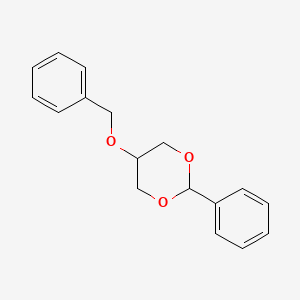
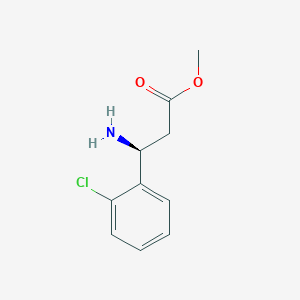
![Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B8802006.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8802022.png)
